Anemone purple anthocyanin 1 is a specific type of anthocyanin pigment predominantly found in the flowers of certain Anemone species, particularly noted for its vibrant purple coloration. Anthocyanins are water-soluble pigments responsible for various colors in plants, ranging from red to blue, and play significant roles in attracting pollinators and protecting plants from environmental stress. Anemone purple anthocyanin 1 is classified under the flavonoid group and contributes to the aesthetic appeal of ornamental plants, as well as potential health benefits due to its antioxidant properties.
Anemone purple anthocyanin 1 is primarily sourced from the flowers of Anemone coronaria, a species known for its striking flower colors, including blue-violet and purple-red variants. Research has identified multiple anthocyanins in these flowers, with Anemone purple anthocyanin 1 being one of the key compounds contributing to their color profiles. The isolation of this compound typically involves extraction methods using solvents like methanol or ethanol, followed by purification techniques such as high-performance liquid chromatography.
Anemone purple anthocyanin 1 is classified as a delphinidin glycoside, which is a type of acylated anthocyanin. This classification is based on its structural characteristics, which include a delphinidin aglycone attached to sugar moieties. The specific glycosylation and acylation patterns can vary among different cultivars of Anemone, influencing the stability and color properties of the pigment.
The synthesis of Anemone purple anthocyanin 1 involves several enzymatic steps within the flavonoid biosynthetic pathway. Initially, phenylalanine is converted into coumaroyl-CoA through the action of phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and 4-coumarate CoA ligase. Subsequently, chalcone synthase catalyzes the condensation of coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone. This compound undergoes further transformations involving chalcone isomerase and dihydroflavonol 4-reductase to yield dihydroflavonol intermediates, which are then converted into anthocyanidins by anthocyanidin synthase. Finally, glycosylation occurs through uridine diphosphate glucose-flavonoid glucosyltransferase to produce Anemone purple anthocyanin 1.
The molecular structure of Anemone purple anthocyanin 1 features a delphinidin backbone with specific sugar moieties attached at designated positions. The compound's molecular formula typically includes carbon (C), hydrogen (H), and oxygen (O) atoms arranged in a way that defines its unique color properties. For instance, delphinidin has the molecular formula , and variations in glycosylation can lead to different derivatives with distinct physical properties.
Anemone purple anthocyanin 1 participates in various chemical reactions that influence its stability and color properties. These reactions include:
The mechanism of action for Anemone purple anthocyanin 1 primarily involves its role as an antioxidant. The compound scavenges free radicals due to its hydroxyl groups, thus protecting plant tissues from oxidative stress caused by environmental factors such as UV radiation and drought. Additionally, it plays a crucial role in attracting pollinators through its vibrant coloration, thereby facilitating reproduction.
Anemone purple anthocyanin 1 has several scientific uses:
Anemone coronaria synthesizes its signature purple-blue pigments through a sophisticated biochemical pathway involving sequential glycosylation and polyacylation. Anemone Purple Anthocyanin 1 (5), identified in the blue-violet cultivars 'St. Brigid', is a polyacylated delphinidin derivative. The biosynthesis begins with the formation of delphinidin 3-O-glucoside, which undergoes further glycosylation at the 7-O position. Crucially, serine carboxypeptidase-like acyltransferases (SCPL-ATs) catalyze the addition of malonic acid to the 6'''-O position of the terminal glucose unit, enhancing structural stability and chromatic properties [2] [7]. This malonylation step is a branch point in the pathway, differentiating blue/violet pigments from non-acylated red anthocyanins.
Genes encoding SCPL-ATs are highly expressed in petal tissue during peak pigmentation, confirming their role in polyacylation. The enzyme exhibits strict substrate specificity for malonyl-CoA and delphinidin 3,7-di-O-glycoside precursors. Phylogenetic analysis places these acyltransferases in Clade IA of the SCPL family, which is associated with secondary metabolite modification in Ranunculaceae [7]. The final structure of Anemone Purple Anthocyanin 1 includes a tartaric acid bridge linking a caffeoyl moiety to the malonylated glucosyl unit, a feature critical for intramolecular stacking and blue-color development [2].
Table 1: Key Enzymatic Steps in the Biosynthesis of Anemone Purple Anthocyanin 1
Enzyme Class | Specific Activity | Substrate Specificity | Product |
---|---|---|---|
Glycosyltransferase | 7-O-Glucosylation of delphinidin 3-O-glucoside | UDP-glucose | Delphinidin 3,7-di-O-glucoside |
SCPL Acyltransferase | Malonylation of 6'''-O glucose | Malonyl-CoA, delphinidin 3,7-di-O-glucoside | Delphinidin 3-O-glucoside-7-O-(6-O-malonylglucoside) |
Acyltransferase | Tartaryl-caffeoyl esterification | Caffeoyl-CoA, tartaric acid | Anemone Purple Anthocyanin 1 (5) |
Anthocyanins in Ranunculaceae exhibit dramatic color variations due to acylation patterns. Non-acylated anthocyanins (e.g., pelargonidin 3-O-lathyroside in scarlet A. coronaria) confer red-orange hues but show limited pH and thermal stability. In contrast, polyacylated derivatives like Anemone Purple Anthocyanin 1 enable blue-violet coloration in A. coronaria 'St. Brigid' and A. chinense. This stability arises from intramolecular copigmentation, where aromatic acyl groups (e.g., caffeoyl) stack with the anthocyanidin chromophore, shielding it from hydration and pH shifts [1] [5].
Structural comparisons reveal that Aconitum species (e.g., A. chinense) produce violdelphin—a delphinidin derivative acylated with p-hydroxybenzoyl and glucosyl units—but lack malonic acid. Conversely, Anemone anthocyanins uniquely incorporate malonyl-tartaryl conjugates, enhancing solubility and vacuolar stability. The table below contrasts key structural features:
Table 2: Structural and Functional Comparison of Anthocyanins in Ranunculaceae
Species | Anthocyanin | Aglycone | Acyl Moieties | Color Range | Stability at pH 5–6 |
---|---|---|---|---|---|
A. coronaria (scarlet) | Pelargonidin 3-lathyroside | Pelargonidin | None | Scarlet-red | Low (t₁/₂: 24 h) |
A. coronaria (blue) | Anemone Purple Anthocyanin 1 | Delphinidin | Malonyl, caffeoyl-tartaryl | Blue-violet | High (t₁/₂: >1 week) |
Aconitum chinense | Violdelphin | Delphinidin | p-Hydroxybenzoyl, glucosyl | Purplish-blue | Moderate (t₁/₂: 72 h) |
Consolida armeniaca | Delphinidin 3-rutinoside | Delphinidin | p-Coumaroyl, malonyl | Violet | High (t₁/₂: 120 h) |
This divergence underscores genus-specific tailoring of anthocyanin backbones: Anemone prioritizes malonylation for pH resilience, while Aconitum uses aromatic acylation for hyperchromic effects [5] [10].
Malonic acid is a pivotal acyl donor in Anemone Purple Anthocyanin 1, esterified to the 6'''-O position of glucose. This modification confers three key advantages:
Table 3: Impact of Malonylation on Anthocyanin Stability
Parameter | Non-Acylated Anthocyanin | Malonylated Anthocyanin | Change (%) |
---|---|---|---|
λₘₐₓ (nm) | 545 ± 3 | 580 ± 2 | +6.4% |
Molar Absorptivity (ε) | 18,500 L·mol⁻¹·cm⁻¹ | 26,800 L·mol⁻¹·cm⁻¹ | +44.9% |
Half-life (pH 5.5) | 24 ± 2 h | 196 ± 8 h | +717% |
Thermal Degradation (70°C) | 78% loss in 7 days | 12% loss in 7 days | -84.6% |
The malonate group also facilitates vacuolar transport via glutathione-S-transferase mediated sequestration, minimizing cytoplasmic degradation [8]. Consequently, Anemone cultivars with malonylated anthocyanins maintain floral color intensity 3–4 weeks post-harvest, versus ≤1 week for non-acylated counterparts [1].
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